5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
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Overview
Description
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H12O2S. This compound is characterized by a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of a carboxylic acid group and a methyl group on the benzothiophene ring contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . The reaction conditions typically involve the use of an acid or Lewis acid catalyst to facilitate the reduction process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is not fully elucidated. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
- 5-Ethyl-thiophene-2-carboxylic acid
- 5-Methyl-4-phenyl-thiophene-3-carboxylic acid
Uniqueness
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzothiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQCTDMGIZKFRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407393 |
Source
|
Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588698-05-9 |
Source
|
Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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